molecular formula C18H23N5O3S B2794765 Methyl 4-[[2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate CAS No. 586995-79-1

Methyl 4-[[2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

Cat. No. B2794765
CAS RN: 586995-79-1
M. Wt: 389.47
InChI Key: MSNLQYYTEUIKND-UHFFFAOYSA-N
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Description

“Methyl 4-[[2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate” is a complex organic compound. It contains a 1,2,4-triazole ring substituted with an amino group . The compound also includes a cyclohexyl group, a common motif in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as NMR and MS analysis . The compound contains several functional groups, including an amino group, a sulfanyl group, and a benzoate ester .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. As a complex organic molecule, it could participate in various types of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, its solubility, melting point, and boiling point could be determined experimentally .

Scientific Research Applications

Synthesis and Derivatives

The compound has been involved in research studies focusing on the synthesis of novel chemical derivatives and their pharmacological properties. For instance, the cyclization of certain thiocarbazide derivatives to form 1,2,4-triazole and 1,3,4-thiadiazole derivatives has been explored for their potential pharmacological applications. These studies involve complex chemical reactions to create compounds with potentially significant biological activities (Maliszewska-Guz et al., 2005).

Antimicrobial Activities

Several studies have synthesized derivatives of the 1,2,4-triazole compound and investigated their antimicrobial activities. These compounds, through various chemical modifications, have shown promising results against a range of microorganisms. Research efforts in this area aim to develop new antimicrobial agents that can be effective against resistant strains of bacteria and fungi (Demirbaş et al., 2009; Bektaş et al., 2007).

Pharmacological Studies

The pharmacological properties of 1,2,4-triazole derivatives have been a subject of interest. Studies have explored the effects of these compounds on the central nervous system (CNS) in mice, showcasing the potential for developing new drugs that target the CNS. The focus here is on understanding how modifications to the chemical structure impact biological activity and efficacy (Maliszewska-Guz et al., 2005).

Antifungal and Antibacterial Properties

Research has also been conducted on the antifungal and antibacterial properties of newly synthesized 1,2,4-triazole derivatives. These studies aim to address the growing need for novel antimicrobial agents capable of combating drug-resistant pathogens. The synthesis and evaluation of these compounds reveal significant insights into their potential use in treating various infections (Zhang et al., 2010).

Future Directions

The future research directions could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .

Mechanism of Action

Target of Action

It is known that 1,2,4-triazole derivatives, a key structural component of this compound, have been associated with a wide range of biological activities, including anticancer, antibacterial, and antiviral effects .

Mode of Action

Some 1,2,4-triazole hybrids have shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound may interact with its targets in a way that disrupts normal cell function and triggers programmed cell death.

Biochemical Pathways

Given the apoptosis-inducing activity of some related compounds , it is plausible that this compound may affect pathways related to cell growth and survival.

Result of Action

Some related compounds have shown cytotoxic activities against certain cancer cell lines, with ic50 values ranging from 156 to 239 µM . This suggests that the compound may have a similar cytotoxic effect, leading to cell death.

properties

IUPAC Name

methyl 4-[[2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-26-17(25)13-7-9-14(10-8-13)20-15(24)11-27-18-22-21-16(23(18)19)12-5-3-2-4-6-12/h7-10,12H,2-6,11,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNLQYYTEUIKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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